molecular formula C12H13NO B8482645 4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Cat. No.: B8482645
M. Wt: 187.24 g/mol
InChI Key: BYIBKGKWTUPLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(oxan-4-yl)benzonitrile

InChI

InChI=1S/C12H13NO/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12H,5-8H2

InChI Key

BYIBKGKWTUPLRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

186 mg (0.594 mmol) of nickel(II) iodide, 90 mg (0.594 mmol) of trans-2-aminocyclohexanol hydrochloride and 3.63 g (19.8 mmol) of sodium hexamethyldisilazide were added to a solution of 2.91 g (19.8 mmol) of 4-cyanophenylboronic acid [M. Nishimura et al., Tetrahedron 2002, 58 (29), 5779-5788] in 20 ml of isopropanol. The suspension thus obtained was stirred at RT under an argon atmosphere for 5 min. Then 2.1 g (9.90 mmol) of 4-iodotetrahydropyran [Heuberger et al., J. Chem. Soc. 1952, 910] were added. After the reaction mixture had been stirred at a temperature of 75° C. for 15 h, it was cooled to RT and substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel. The crude product was purified by MPLC (silica gel, eluent: dichloromethane). 986 mg (53% of theory) of the title compound were obtained.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
2.91 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
nickel(II) iodide
Quantity
186 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

450 mg (2.43 mmol) 4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile was dissolved in 15 ml EtOH and 50 mg 10% Pd/C was added. The reaction mixture was stirred under H2 (4 bar) over night at room temperature. The mixture was filtered through celite with EtOAc washing. The filtrate was concentrated and the crude product 340 mg (75% yield) was used directly in the next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
75%

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